2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
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Overview
Description
2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound that features a thiophene ring, an acetamide group, and a pyridinyl group with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridinyl ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetamide: A simpler analog with similar structural features but lacking the pyridinyl and trifluoromethyl groups.
N-(4-methoxyphenyl)thiophene-2-sulfonamide: Another thiophene derivative with different substituents and applications.
Uniqueness
2-Thiopheneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its combination of a thiophene ring, a pyridinyl group with a trifluoromethyl substituent, and a methylsulfonylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
141284-01-7 |
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Molecular Formula |
C13H12F3N3O3S2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H12F3N3O3S2/c1-24(21,22)19-12-10(5-8(7-17-12)13(14,15)16)18-11(20)6-9-3-2-4-23-9/h2-5,7H,6H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
LMKUPPVVCUCSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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